molecular formula C12H14N2O2 B12066220 3-Cbz-3,6-diazabicyclo[3.1.0]hexane CAS No. 31865-26-6

3-Cbz-3,6-diazabicyclo[3.1.0]hexane

Cat. No.: B12066220
CAS No.: 31865-26-6
M. Wt: 218.25 g/mol
InChI Key: VBWHAKLFNAOALS-UHFFFAOYSA-N
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Description

Significance of Bridged Azabicyclic Frameworks in Contemporary Organic Synthesis

Bridged and fused azabicyclic frameworks are structurally significant motifs that are frequently encountered in a wide range of natural products and biologically active molecules. researchgate.net These conformationally rigid structures are of considerable interest in medicinal chemistry and drug discovery due to their ability to present functional groups in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netunife.it The 3-azabicyclo[3.1.0]hexane skeleton, in particular, is a key structural feature in numerous pharmaceuticals and agrochemicals. bohrium.comnih.govresearchgate.net

The inherent structural and biological importance of these frameworks has spurred significant effort in the development of novel synthetic methodologies. researchgate.net Modern organic synthesis increasingly utilizes domino reactions and transition-metal-catalyzed processes to construct these complex architectures with high efficiency and stereocontrol. doi.orgrsc.org The development of synthetic routes to access novel bridged heterocyclic scaffolds, such as the 3,6-diazabicyclo[3.1.0]hexane system, is crucial for expanding the available chemical space for the discovery of new therapeutic agents. rsc.org These frameworks serve not only as components of bioactive molecules but also as versatile synthetic intermediates for the construction of even more complex molecular targets. beilstein-journals.orgnih.gov

Structural Features and Nomenclature of 3,6-Diazabicyclo[3.1.0]hexane Systems

The nomenclature of "3-Cbz-3,6-diazabicyclo[3.1.0]hexane" precisely describes its molecular architecture. The core of the molecule is a bicyclic system, as indicated by the "bicyclo" prefix. The numbers in the brackets, [3.1.0], define the lengths of the bridges connecting the two bridgehead atoms. In this case, there are three atoms in the longest bridge, one atom in the next bridge, and zero atoms in the shortest bridge, which signifies a direct bond between the bridgehead atoms. This [3.1.0] arrangement results in a fused ring system composed of a five-membered ring (pyrrolidine) and a three-membered ring (aziridine).

The term "hexane" indicates a total of six atoms in the bicyclic skeleton. The "diaza" prefix reveals that two carbon atoms in the hydrocarbon skeleton have been replaced by nitrogen atoms, and their positions are specified by the locants "3,6". Finally, "3-Cbz" denotes that a Carboxybenzyl (Cbz) protecting group is attached to the nitrogen atom at position 3. The Cbz group is a common amine protecting group in organic synthesis. The parent structure, 3,6-diazabicyclo[3.1.0]hexane, possesses a strained cis-fused diaziridine fragment, which is a notable feature of its reactivity. mdpi.com

Table 1: Breakdown of IUPAC Nomenclature for this compound

Component Meaning
3-Cbz A Carboxybenzyl protecting group is located on the 3-position nitrogen.
3,6-diaza Nitrogen atoms replace carbon at positions 3 and 6 of the skeleton.
bicyclo The compound has a bicyclic ring structure.
[3.1.0] Describes the bridges connecting the two bridgehead atoms: a 3-atom bridge, a 1-atom bridge, and a 0-atom bridge (direct bond).
hexane The bicyclic system contains a total of six atoms.

Historical Development of Synthetic Approaches to Azabicyclo[3.1.0]hexanes

The synthesis of the 3-azabicyclo[3.1.0]hexane framework has been a topic of interest since the 1970s, though substantial progress has been made more recently. bohrium.comresearchgate.net Over the past few decades, a variety of synthetic methods have been developed, which can be broadly categorized into transition-metal-catalyzed and transition-metal-free reactions. nih.gov

Early and traditional strategies often involved the stepwise construction of the two rings or intramolecular cyclization reactions. bohrium.com For instance, the Dieckmann condensation was an early method used to construct N-bridged frameworks. researchgate.net More contemporary approaches have focused on efficiency and selectivity, leading to the development of sophisticated catalytic systems.

Recent advances have highlighted several key strategies for constructing the 3-azabicyclo[3.1.0]hexane core:

Transition-Metal Catalysis : Various transition metals, including copper, gold, palladium, and rhodium, have been employed to catalyze the formation of this bicyclic system. bohrium.com For example, copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates has been reported. bohrium.com Palladium-catalyzed oxidative cyclization of 1,6-enynes is another powerful method. doi.org

Transition-Metal-Free Cyclizations : To create more environmentally friendly synthetic routes, metal-free approaches have also been developed. These include iodine-mediated domino reactions starting from N-allyl enamines and base-promoted intramolecular additions. bohrium.comresearchgate.net

1,3-Dipolar Cycloadditions : The reaction of azomethine ylides with cyclopropenes has been shown to be a reliable method for generating spiro-fused 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. beilstein-journals.org

Asymmetric Synthesis : A significant challenge and a focus of modern research is the development of enantioselective syntheses to produce specific stereoisomers of these chiral molecules. bohrium.comdoi.orgresearchgate.net Chiral ligands, such as spiro bis(isoxazoline) (SPRIX) ligands in palladium catalysis, have been crucial in achieving high enantioselectivity. doi.org

These evolving synthetic strategies have made the 3-azabicyclo[3.1.0]hexane scaffold and its derivatives, including this compound, more accessible for research and development in various chemical and biological fields. researchgate.net

Table 2: Overview of Synthetic Strategies for Azabicyclo[3.1.0]hexane Cores

Synthetic Strategy Description Key Features
Transition-Metal Catalysis Utilizes catalysts based on metals like Pd, Cu, Au, Rh for cyclization reactions. bohrium.comnih.gov High efficiency, good control over stereochemistry.
Metal-Free Reactions Employs reagents like iodine or bases to promote intramolecular cyclizations. bohrium.comresearchgate.net Often more environmentally benign.
1,3-Dipolar Cycloaddition Involves the cycloaddition of an azomethine ylide to an alkene (e.g., cyclopropene). beilstein-journals.org Forms spirocyclic derivatives with high diastereoselectivity.
Enantioselective Synthesis Uses chiral catalysts or auxiliaries to produce a single enantiomer. researchgate.netdoi.org Crucial for pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31865-26-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

benzyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c15-12(14-6-10-11(7-14)13-10)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2

InChI Key

VBWHAKLFNAOALS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(N2)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cbz 3,6 Diazabicyclo 3.1.0 Hexane and Analogues

Transition-Metal-Catalyzed Cyclopropanation Strategies

Transition-metal catalysis offers powerful and efficient routes to the 3,6-diazabicyclo[3.1.0]hexane framework, enabling the construction of the strained cyclopropane (B1198618) ring with high levels of chemo-, regio-, and stereoselectivity.

Dirhodium(II)-Catalyzed Cyclopropanation with Diazo Compounds for Azabicyclo[3.1.0]hexane Formation

Dirhodium(II) catalysts are highly effective in promoting the cyclopropanation of olefins with diazo compounds. In the context of synthesizing 3-azabicyclo[3.1.0]hexane derivatives, the reaction of a protected 2,5-dihydropyrrole with a diazoacetate is a key strategy. semanticscholar.org

Recent studies have demonstrated that the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be achieved with remarkably low catalyst loadings of a dirhodium(II) catalyst, as low as 0.005 mol%. pku.edu.cnnih.gov This high turnover catalysis was previously thought to be mainly effective for donor/acceptor carbenes, but has been successfully extended to acceptor carbenes like those derived from ethyl diazoacetate. semanticscholar.org The choice of dirhodium(II) catalyst and subsequent hydrolysis conditions can selectively yield either the exo- or endo-isomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate with high diastereoselectivity, often eliminating the need for chromatographic purification. semanticscholar.orgpku.edu.cn Chiral dirhodium(II) catalysts, such as Rh₂(R-DOSP)₄ and Rh₂(S-PTAD)₄, have proven effective in achieving high levels of enantioselectivity in intermolecular cyclopropanations. nih.gov

Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

CatalystCatalyst Loading (mol%)Diastereomeric Ratio (exo:endo)Yield (%)Reference
Rh₂(OAc)₄1-7Varies8-66 semanticscholar.org
Dirhodium(II) tetracarboxylate0.005~1:1 (achiral catalyst)Excellent pku.edu.cnthieme-connect.de
Chiral Dirhodium(II) catalyst0.005~1:5Excellent thieme-connect.de

Copper-Mediated Intramolecular Cyclopropanation of N-Allyl Enamine Carboxylates

Copper-mediated reactions provide a versatile approach to the synthesis of 3-azabicyclo[3.1.0]hex-2-enes from readily available N-allyl enamine carboxylates. acs.orgnih.govresearchgate.net This intramolecular cyclopropanation can be induced by two complementary systems: a CuBr-mediated aerobic system or a CuBr₂-catalyzed system with an oxidant like PhIO₂. acs.orgnih.gov These methods proceed through a stepwise mechanism involving carbocupration of the alkene. acs.orgnih.gov The resulting 3-azabicyclo[3.1.0]hex-2-enes can then be diastereoselectively reduced to the saturated 3-azabicyclo[3.1.0]hexanes using reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid. acs.orgnih.gov This reduction is expected to occur via hydride attack from the face opposite to the cyclopropane ring, leading to a single stereoisomer. acs.org

Palladium-Catalyzed Asymmetric Cyclization/Cyclopropanation of 1,6-Enynes

Palladium catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. A notable application is the asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes to construct chiral 3-azabicyclo[3.1.0]hexanes. researchgate.netnih.gov This reaction is significant as it forms three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation with excellent regio- and enantioselectivities. researchgate.netnih.gov The process is compatible with a variety of nucleophiles, including alcohols, phenols, and amines. researchgate.netnih.gov The use of chiral ligands, such as spiro bis(isoxazoline) ligands (SPRIX), is crucial for achieving high enantioselectivity in these transformations. doi.org

Exploration of Other Transition Metals (e.g., Ru, Rh, Ag) in Azabicyclo[3.1.0]hexane Construction

Besides rhodium, copper, and palladium, other transition metals have been explored for the synthesis of the azabicyclo[3.1.0]hexane core. bohrium.com

Ruthenium: Ruthenium catalysts, such as [CpRu(CH₃CN)₃]PF₆, are effective in catalyzing the cycloisomerization of enynes to form bicyclic dienes. nih.gov

Silver: Silver(I) catalysts can promote the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes, providing an atom-economical route to functionalized 3-azabicyclo[3.1.0]hexanes under air. researchgate.net

Iridium: Cp*Ir(III) catalysts have been used for the reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls to afford 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org

[3+2] Annulation and 1,3-Dipolar Cycloaddition Reactions

Cycloaddition reactions represent another major pathway to the 3,6-diazabicyclo[3.1.0]hexane ring system, offering a convergent approach to assemble the bicyclic core.

Cycloadditions Involving Azomethine Ylides and Cyclopropenes

The 1,3-dipolar cycloaddition between an azomethine ylide and a cyclopropene (B1174273) is a powerful method for constructing the 3-azabicyclo[3.1.0]hexane framework. beilstein-journals.orgnih.gov This reaction can be performed in a multicomponent fashion, where the azomethine ylide is generated in situ from the reaction of a carbonyl compound and an α-amino acid. beilstein-journals.orgnih.gov The reaction of both 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide, the protonated form of Ruhemann's purple (PRP), has been shown to produce bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. beilstein-journals.orgnih.govnih.gov

Furthermore, the development of catalytic asymmetric [3+2] cycloadditions has allowed for the synthesis of enantioenriched 3-azabicyclo[3.1.0]hexane derivatives. For instance, a copper(I)/(R)-Fesulphos catalyzed 1,3-dipolar cycloaddition of azomethine ylides with azirines has been developed to produce highly valuable enantioenriched diazabicyclo[3.1.0]hexanes. researchgate.net Similarly, a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex has been used to catalyze the desymmetrization of prochiral cyclopropenes via 1,3-dipolar cycloaddition with azomethine ylides, yielding complex 3-azabicyclo[3.1.0]hexane derivatives with multiple contiguous stereocenters. researchgate.net

Table 2: 1,3-Dipolar Cycloaddition of Cyclopropenes with Protonated Ruhemann's Purple (PRP)

Cyclopropene SubstituentYield of Cycloadduct (%)DiastereoselectivityReference
3-Ethyl72High nih.gov
3-Vinyl69High nih.gov
3-Isopropenyl91High nih.gov

Convergent Synthesis via Annulation of Cyclopropenes with Aminocyclopropanes

A convergent approach for synthesizing bicyclo[3.1.0]hexane scaffolds involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. rsc.org This method is valuable as it allows for the rapid assembly of complex bicyclic structures from two separately prepared components. rsc.org The reaction can be promoted using either an organic or an iridium photoredox catalyst under blue LED irradiation, providing good yields for a wide array of cyclopropene and cyclopropylaniline derivatives. rsc.org

This photochemical strategy facilitates the construction of bicyclo[3.1.0]hexanes that feature an all-carbon quaternary center. rsc.org The use of donor-acceptor (D-A) cyclopropanes, which act as 1,3-zwitterion synthons, is crucial for these transformations. nih.gov While D-A cyclopropanes with two acceptor groups (like diesters) are common, recent studies have explored the use of those with a single carbonyl acceptor, which are less reactive but avoid a subsequent decarboxylation step. nih.gov Catalytic activation of these less reactive cyclopropanes presents a significant challenge. nih.gov

The reaction between 3,3-disubstituted cyclopropenes and aminocyclopropanes, in the presence of an organic dye like 4DPAIPN as a photocatalyst, yields bicyclic compounds in good yields (76-88%), typically as a mixture of diastereomers. researchgate.net

Table 1: Examples of (3+2) Annulation of Cyclopropenes with Aminocyclopropanes rsc.orgresearchgate.net

Cyclopropene Partner Aminocyclopropane Partner Catalyst/Conditions Product Type Yield
Difluorocyclopropenes Cyclopropylanilines Iridium photoredox catalyst, blue LED Fluorinated bicyclo[3.1.0]hexanes Good
3,3-dicyanocyclopropene N-(2,6-dimethyl-4-methoxyphenyl)cyclopropanamine 4DPAIPN, blue LED Bicyclic compound 62b 88%

Strategies Employing Gem-Difluorocyclopropenes in Azabicyclo[3.1.0]hexane Synthesis

The incorporation of fluorine into drug candidates is a key strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. researchgate.netnih.gov Gem-difluorocyclopropenes have emerged as valuable building blocks for creating fluorinated 3-azabicyclo[3.1.0]hexane scaffolds. researchgate.netbeilstein-journals.org

One primary strategy involves the [3+2] dipolar cycloaddition of gem-difluorocyclopropenes with azomethine ylides. researchgate.netnih.gov This reaction provides a direct and efficient route to novel, pharmaceutically relevant fluorine-containing 3-azabicyclo[3.1.0]hexanes. researchgate.net The reaction proceeds effectively to yield a range of difluorinated 3-azabicyclo[3.1.0]hexanes. researchgate.net For instance, the reaction between gem-difluorocyclopropenes and cyclopropylanilines, using an iridium photoredox catalyst, successfully affords difluorinated bicyclo[3.1.0]hexanes. researchgate.net The synthesis of 6,6-difluoro-3-azabicyclo[3.1.0]hexane has been reported on a 10-gram scale using TMSCF3 as a difluorocarbene source. beilstein-journals.org

Unexpectedly complex trifluorinated structures can also arise from reactions between proline esters and gem-difluorocyclopropenes, highlighting the diverse reactivity of these synthons. researchgate.netnih.gov

Table 2: Synthesis of Fluorinated Azabicyclo[3.1.0]hexanes researchgate.netbeilstein-journals.org

Reactants Reaction Type Key Features Resulting Scaffold
gem-Difluorocyclopropenes, Azomethine Ylides [3+2] Dipolar Cycloaddition Direct access to fluorinated heterocycles Fluorine-containing 3-azabicyclo[3.1.0]hexanes
gem-Difluorocyclopropenes, Proline Esters Cycloaddition Formation of complex trifluorinated products Complex trifluorinated scaffolds

Intramolecular Cyclization and Ring-Closure Approaches

Intramolecular reactions offer an efficient pathway to construct the bicyclic core of azabicyclo[3.1.0]hexanes, often with high stereocontrol, by forming the ring system from a single, pre-functionalized acyclic or monocyclic precursor.

Base-Promoted Intramolecular Alkene Additions for Azabicyclo[3.1.0]hexane Scaffolds

A recently developed method for constructing highly substituted, conformationally restricted aza[3.1.0]bicycles involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.comdntb.gov.uanih.gov This strategy is particularly effective for creating fused bicyclic compounds. mdpi.com The reaction is typically promoted by a strong base, such as potassium tert-butoxide (t-BuOK), in a solvent like DMF at elevated temperatures. researchgate.net

The scope of this reaction has been explored with various substituents on the vinyl group and the cyclopropane ring. For example, substrates with different aromatic and aliphatic groups on the vinyl moiety have been successfully cyclized to the corresponding 3-azabicyclo[3.1.0]hexane products with yields ranging from moderate to excellent. researchgate.net The diastereomeric ratio of the products can be influenced by the nature of the substituents. researchgate.net

Table 3: Base-Promoted Intramolecular Cyclization of Vinyl Cyclopropanecarboxamides researchgate.net

Substrate Base/Solvent Temperature Product Yield Diastereomeric Ratio (dr)
N-(1-(4-chlorophenyl)vinyl)-1-phenylcyclopropane-1-carboxamide t-BuOK/DMF 110 °C 85% ~5:4
N-(1-(naphthalen-2-yl)vinyl)-1-phenylcyclopropane-1-carboxamide t-BuOK/DMF 110 °C 92% ~3:2

Oxidative Cyclization Pathways for Azaheterocycle Construction

Oxidative cyclization represents a powerful tool in the synthesis of azaheterocycles, often proceeding under mild conditions and allowing for the formation of bonds that are otherwise difficult to construct. nih.gov These reactions can be catalyzed by transition metals and often involve the generation of radical or ionic intermediates. nih.govnih.gov

One notable method is the copper-mediated intramolecular oxidative cyclization. For example, a copper-catalyzed Michael addition of allylamines to allenes, followed by an intramolecular oxidative carbanion 5-exo-trig radical cyclization, affords 3-azabicyclo[3.1.0]hexane scaffolds. researchgate.net Another efficient one-pot method for synthesizing cyclopropane-fused bicyclic amidines, which are structurally related to the 3-azabicyclo[n.1.0]alkane framework, relies on a CuBr₂-mediated oxidative cyclization of carbanions. nih.gov This approach has been used to synthesize key intermediates for several pharmaceutically important compounds. nih.gov

Palladium-catalyzed migratory cycloannulation is another sophisticated strategy for building azaheterocycles. nih.govresearchgate.net This process involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of an unactivated alkene, a chain-walking process, and subsequent cyclization to form various ring-sized azaheterocycles. nih.gov

Cyclization of Tethered Amines and Cyclopropanes

The synthesis of 3-azabicyclo[3.1.0]hexanes can be achieved through the derivatization of substituted cyclopropanes, including intramolecular aminolysis reactions. mdpi.comresearchgate.net This involves a precursor molecule where an amine and a cyclopropane ring are "tethered" by a carbon chain, poised for ring closure.

Another approach involves the catalytic [3+2] annulation of aminocyclopropanes with various partners, which can be considered a form of tethering in the transition state. acs.org These reactions often use Lewis acids like scandium triflate to activate the donor-acceptor cyclopropane for a tandem ring-opening-cyclization sequence. acs.org

Bis-epoxidation Routes for the Assembly of Heteropolycycles

While not a direct route to 3-Cbz-3,6-diazabicyclo[3.1.0]hexane, bis-epoxidation is a fundamental strategy in the assembly of complex heteropolycyclic systems. The principles of this approach can be conceptually applied to the synthesis of intricate scaffolds. This method involves the formation of two epoxide rings on a precursor molecule, which then undergo sequential or simultaneous ring-opening by nucleophiles to construct the final heterocyclic framework. The high reactivity and stereochemical control inherent in epoxide ring-opening reactions make this a powerful, albeit often multi-step, approach for building complex, three-dimensional molecules.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The precise three-dimensional arrangement of atoms in the 3-azabicyclo[3.1.0]hexane scaffold is critical for its function in various chemical contexts. Consequently, the development of stereoselective and enantioselective synthetic methods is a primary focus of modern organic chemistry.

Diastereoselective Control in Cyclopropanation Reactions

The formation of the bicyclic system via cyclopropanation of a pyrroline (B1223166) precursor can result in two diastereomers, designated exo and endo, depending on the orientation of the cyclopropane ring relative to the five-membered ring. Achieving control over this diastereoselectivity is a key challenge. Research has shown that dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates is a powerful method for creating this scaffold. nih.govacs.org The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the products. nih.govthieme-connect.com For instance, while many achiral rhodium catalysts may produce nearly 1:1 mixtures, specific chiral catalysts can favor one diastereomer over the other. thieme-connect.com Furthermore, subsequent treatment of the product mixture can be used to isolate a single diastereomer. nih.govacs.org

Enantioselective Protocols for Chiral Azabicyclo[3.1.0]hexanes

Producing a single enantiomer of the 3-azabicyclo[3.1.0]hexane core is essential for applications where specific chirality is required. Several enantioselective methods have been developed to access these chiral structures.

One notable one-pot synthesis involves an amine-catalyzed allylic substitution to form an N-allyl propargylamine (B41283) intermediate, which then undergoes a palladium(II)/Pd(IV)-mediated oxidative cyclization. doi.org The use of a chiral spiro bis(isoxazoline) ligand, specifically (P,R,R)-i-Pr-SPRIX, is critical for inducing high enantioselectivity in the cyclization step, affording the desired bicyclic products in up to 92% yield and 90% enantiomeric excess (ee). doi.org

Another approach utilizes a Pd(0)-catalyzed C-H cyclization of precursors with trifluoroacetimidoyl chlorides. acs.org A modular and bench-stable diazaphospholane ligand enables this highly enantioselective cyclopropane C-H functionalization. acs.org The resulting chiral ketimine can then be reacted with various nucleophiles, with the fused cyclopropane ring ensuring excellent diastereocontrol in the subsequent additions. acs.org

Additionally, a two-step protocol has been developed involving a tailored CpxRhIII catalyst for the C-H functionalization of N-enoxysuccinimides, which engage in a cis-cyclopropanation to yield disubstituted cis-cyclopropanes with high enantio- and diastereoselectivity. acs.org These intermediates are then cyclized with a Cp*IrIII catalyst in the presence of primary amines to give the final 3-azabicyclo[3.1.0]hexane products. acs.org

Table 1: Comparison of Enantioselective Protocols

Method Catalyst/Ligand System Key Transformation Yield Enantiomeric Excess (ee) Citation
One-Pot Oxidative Cyclization Pd(II)/Pd(IV) with (P,R,R)-i-Pr-SPRIX Oxidative cyclization of N-allyl propargylamines Up to 92% Up to 90% doi.org
C-H Functionalization Pd(0) with diazaphospholane ligand Cyclopropane C-H functionalization - High acs.org
Two-Step C-H Activation CpxRhIII then Cp*IrIII cis-Cyclopropanation followed by reductive amination - High acs.org

Control of Exo/Endo Diastereoselectivity in Bicyclo[3.1.0]hexane Formation

Significant progress has been made in selectively synthesizing either the exo or endo diastereomer of 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govacs.org This control is typically achieved through a combination of catalyst choice during the initial cyclopropanation and carefully selected subsequent reaction conditions. acs.orgpku.edu.cn

In the dirhodium(II)-catalyzed reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, the catalyst itself plays a role in the initial exo/endo ratio. nih.gov For example, the bridged tetracarboxylate catalyst Rh₂(esp)₂ has been shown to be effective. acs.org More importantly, a "telescoped" approach without chromatographic purification allows for the selective isolation of either isomer from the initial mixture. nih.govacs.org

To obtain the exo isomer, the initial mixture is treated with a base, which catalyzes the epimerization of the endo ester to the more thermodynamically stable exo form, followed by hydrolysis to yield the exo-acid. thieme-connect.com Conversely, to isolate the endo isomer, the mixture undergoes selective hydrolysis where the exo ester reacts faster, leaving the unreacted endo ester, which can then be hydrolyzed separately. nih.gov These strategies allow for the clean formation of either the exo or endo product with high diastereoselectivity (dr > 30:1). thieme-connect.com

Table 2: Catalyst and Condition Effects on Exo/Endo Selectivity

Catalyst (0.005 mol%) Temp (°C) Yield (exo/endo-1) Exo/Endo Ratio Citation
Rh₂(OAc)₄ 70 9% 45:55 acs.org
Rh₂(oct)₄ 70 32% 48:52 acs.org
Rh₂(esp)₂ 70 25% 48:52 acs.org
Rh₂(esp)₂ 90 76% 48:52 nih.govacs.org

Data from optimization studies for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.

Novel Reagent Development and Methodological Enhancements

Innovation in reagent design and the optimization of reaction conditions are continuously pushing the boundaries of efficiency and applicability in the synthesis of 3-azabicyclo[3.1.0]hexane systems.

Application of Bromoethylsulfonium Salts in Cyclopropane-Fused Heterocycle Synthesis

A versatile and highly diastereoselective method for synthesizing cyclopropane-fused heterocycles, including the 3-azabicyclo[3.1.0]hexane scaffold, utilizes bromoethylsulfonium salts. nih.govbristol.ac.uk This tandem process begins with the conjugate addition of an unsaturated amine to a vinyl sulfonium (B1226848) salt, which is generated in situ from the stable and crystalline bromoethylsulfonium salt. bristol.ac.uk The resulting sulfur ylide intermediate then undergoes an intramolecular addition and subsequent ring-closing to form the desired cyclopropane-fused ring system. bristol.ac.uk This methodology provides access to a diverse range of functionalized [3.1.0] scaffolds with very high diastereoselectivity (>20:1 d.r.). bristol.ac.uk The reaction accommodates various substituents and has been successfully applied to the synthesis of medicinally relevant structures. bristol.ac.uknih.gov

Advancements in Low Catalyst Loading Methodologies for Azabicyclo[3.1.0]hexane Production

A major advancement in the synthesis of 3-azabicyclo[3.1.0]hexanes has been the significant reduction in the amount of catalyst required, which is particularly important when using expensive noble metals like rhodium. nih.govacs.org While cyclopropanation with donor/acceptor carbenes has previously been achieved with very low catalyst loadings, extending this efficiency to reactions with acceptor-only carbenes, such as those derived from ethyl diazoacetate (EDA), has been a challenge. nih.govnih.gov

Recent studies have successfully demonstrated that the cyclopropanation of N-Boc-2,5-dihydropyrrole with EDA can be performed efficiently with dirhodium(II) catalyst loadings as low as 0.005 mol%. nih.govacs.org Key to this success was optimizing reaction conditions, particularly temperature. acs.org For instance, with the catalyst Rh₂(esp)₂, increasing the temperature from 70 °C to 90 °C dramatically improved the yield from 25% to 76%. nih.govacs.org This high turnover catalysis, now applicable to acceptor carbenes, makes the synthesis of these valuable pharmaceutical intermediates more practical and cost-effective, especially for large-scale production without the need for chromatographic purification. acs.orgbeilstein-journals.org

Integration of Flow Chemistry Principles for Efficient Synthesis

The application of continuous flow chemistry represents a paradigm shift in the synthesis of fine chemicals and pharmaceutical intermediates, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and greater potential for automation and scalability. While a dedicated end-to-end flow synthesis of this compound has not been extensively reported in the literature, the principles of flow chemistry can be logically applied to its known synthetic routes, paving the way for more efficient and scalable production.

The primary advantages of employing flow chemistry for the synthesis of this compound and its analogues include:

Precise Control over Reaction Parameters: Microreactors allow for superior control of temperature, pressure, and reaction time, which is crucial for managing exothermic reactions and unstable intermediates often encountered in the synthesis of strained bicyclic systems.

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents and energetic intermediates. This is particularly relevant for steps such as cyclopropanation.

Increased Efficiency and Yield: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, often leading to shorter reaction times, cleaner reaction profiles, and higher product yields. researchgate.net

Scalability: Scaling up a reaction in a flow system is typically achieved by extending the operation time or by "scaling out" (using multiple reactors in parallel), which is often more straightforward than transitioning a batch process to a larger vessel. acs.org

Key synthetic steps in the formation of the 3,6-diazabicyclo[3.1.0]hexane core, such as cyclopropanation and N-protection, are particularly amenable to flow chemistry techniques.

Flow-Assisted Cyclopropanation:

The formation of the cyclopropane ring is a critical step in the synthesis of the bicyclic scaffold. Flow chemistry has been successfully employed for various cyclopropanation reactions, often utilizing immobilized catalysts or reagents. chemistryviews.org For instance, the Simmons-Smith reaction and metal-catalyzed cyclopropanations from diazo compounds are well-suited for flow setups. rsc.orgwikipedia.org A continuous-flow process using an immobilized diarylprolinol catalyst has been developed for the cyclopropanation of α,β-unsaturated aldehydes, achieving excellent diastereoselectivities and enantioselectivities with reduced byproducts compared to batch processes. chemistryviews.org Such a strategy could be adapted for the intramolecular cyclopropanation of a suitably functionalized pyrrolidine (B122466) precursor to form the 3,6-diazabicyclo[3.1.0]hexane core.

Table 1: Comparison of Batch vs. Flow Cyclopropanation of α,β-Unsaturated Aldehydes

ParameterBatch ProcessContinuous Flow Process
Catalyst Silylated diarylprolinolImmobilized diarylprolinol on polystyrene
Reaction Time Several hours>48 hours (continuous operation)
Byproduct Formation NotableReduced
Diastereo- and Enantioselectivity Good to excellentExcellent

This table is a representative example based on findings for related cyclopropanation reactions and illustrates the potential benefits of flow chemistry. chemistryviews.org

Continuous Flow N-Protection and Deprotection:

The introduction and removal of protecting groups are fundamental operations in multi-step organic synthesis. Flow chemistry offers efficient and controlled methods for these transformations. The Cbz-protection of amines can be performed in flow reactors, allowing for precise stoichiometric control and rapid optimization. numberanalytics.com Research has demonstrated the successful mono-protection of diamines using Boc and Fmoc protecting groups in a continuous flow setup, yielding multigram quantities of the desired products with high productivity. nih.govacs.org These methodologies could be adapted for the selective Cbz-protection of the 3,6-diazabicyclo[3.1.0]hexane core.

Furthermore, the deprotection of Cbz groups via catalytic hydrogenation is a process that has been effectively translated to continuous flow systems. thalesnano.com Using a packed-bed reactor with a palladium on carbon (Pd/C) catalyst, such as in the H-Cube® continuous flow reactor, allows for safe and efficient hydrogenolysis. thalesnano.com This method avoids the handling of pyrophoric catalysts in an open atmosphere and allows for the reuse of the catalyst cartridge.

Table 2: Examples of Flow-Mediated Mono-Protection of Diamines

DiamineProtecting GroupYield (%)Productivity (g/h)
1,2-DiaminoethaneBoc852.5
1,4-DiaminobutaneFmoc783.1
PiperazineBoc451.8

This table is based on data for the synthesis of mono-protected diamines and demonstrates the feasibility of selective protection in flow. nih.govsigmaaldrich.com

Reaction Chemistry and Functional Group Transformations of 3 Cbz 3,6 Diazabicyclo 3.1.0 Hexane Frameworks

Ring-Opening Reactions of the Bicyclic System

The inherent ring strain of the 3,6-diazabicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions, providing a pathway to diverse molecular architectures. These reactions can be initiated through various means, including oxidative, transition metal-catalyzed, and acid-catalyzed methods.

Oxidative Cyclopropane (B1198618) Ring-Opening of Azabicyclo[3.1.0]hex-2-enes

The oxidative ring-opening of related 3-azabicyclo[3.1.0]hex-2-ene systems has been demonstrated as a powerful tool for the synthesis of highly substituted pyridines. acs.orgnih.govscite.ai This transformation is typically mediated by copper salts. For instance, treatment of 5-substituted 3-azabicyclo[3.1.0]hex-2-enes with a CuBr₂/PhIO₂ system can lead to the formation of pyridines. acs.org The proposed mechanism involves a single-electron oxidation of the azabicyclo[3.1.0]hex-2-ene by a higher-valent copper species, generating a cation radical. This intermediate then undergoes a ring-expansion via homolytic cleavage of a C-C bond in the cyclopropane ring, followed by oxidative aromatization to yield the pyridine (B92270) product. acs.org

The reaction conditions can be tuned to favor either the formation of the bicyclic system or the ring-opened product. For example, shorter reaction times with a CuBr₂/PhIO₂ system may yield the 3-azabicyclo[3.1.0]hex-2-ene, while longer reaction times can drive the reaction towards the pyridine. acs.org

Table 1: Oxidative Ring-Opening of a 3-Azabicyclo[3.1.0]hex-2-ene Derivative

Starting MaterialReagentsTime (h)Product(s)Yield (%)
2-phenylallyl enamine carboxylateCuBr₂, PhIO₂63-azabicyclo[3.1.0]hex-2-ene and Pyridine49 and 30
2-phenylallyl enamine carboxylateCuBr₂, PhIO₂22Pyridine70

Data sourced from a study on the copper-mediated oxidative transformation of N-allyl enamine carboxylates. acs.org

Transition Metal or Acid-Catalyzed Ring-Opening Mechanisms of Cyclopropanated Heterobicyclic Alkenes

Transition metals are known to catalyze the ring-opening of strained cyclopropane rings through oxidative addition. thieme-connect.de This approach has been widely utilized for various cyclopropane-containing systems. While specific examples for the 3-Cbz-3,6-diazabicyclo[3.1.0]hexane are not extensively detailed in the provided search results, the general principle suggests that transition metals like palladium, nickel, and rhodium could facilitate such transformations. acs.org These metals can insert into a C-C bond of the cyclopropane ring, leading to a metallacyclobutane intermediate which can then undergo further reactions.

Acid-catalyzed ring-opening reactions of cyclopropanated heterobicyclic systems have also been investigated. beilstein-journals.orgnih.gov In the case of a related cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene, acid catalysis with alcohol nucleophiles led to the cleavage of a C-O bond rather than the cyclopropane ring. beilstein-journals.orgnih.gov The mechanism can proceed through either an Sₙ1-like pathway involving a carbocation intermediate or an Sₙ2-like mechanism. beilstein-journals.orgnih.gov The stereochemical outcome of the reaction can provide insights into the operative mechanism. beilstein-journals.org For donor-acceptor cyclopropanes, Brønsted acid catalysis in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) has been shown to facilitate nucleophilic ring-opening with a wide range of nucleophiles. acs.org The mechanism of acid-catalyzed ring-opening of a cyclopropane ring can involve protonation followed by ring-opening to form a stable carbocation, which can then be attacked by a nucleophile. stackexchange.com

Derivatization and Functionalization Strategies

The this compound core provides a robust scaffold that can be further modified to introduce a variety of functional groups and substituents, allowing for the exploration of structure-activity relationships.

Post-Synthetic Modification of the this compound Core

Post-synthetic modification allows for the diversification of the core structure. For instance, the imine C=N bond in related 3-azabicyclo[3.1.0]hex-2-enes can be diastereoselectively reduced to the corresponding saturated 3-azabicyclo[3.1.0]hexanes using reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid. acs.org This reduction is expected to proceed via hydride attack from the face opposite to the cyclopropane ring. acs.org Furthermore, the N-Cbz protecting group can be removed or replaced, allowing for further functionalization at the nitrogen atom.

Introduction of Diverse Substituents onto the Azabicyclic Scaffold

The introduction of diverse substituents onto the azabicyclic scaffold is a key strategy for modulating its biological activity. nih.gov This can be achieved through various synthetic methods, including the use of substituted starting materials in the construction of the bicyclic system or through functionalization of the pre-formed scaffold. For example, the synthesis of 6-arylated 3-azabicyclo[3.1.0]hexanes has been achieved via palladium-catalyzed transannular C(sp³)–H arylation. researchgate.net This method allows for the direct introduction of aryl groups at the 6-position of the scaffold. The development of synthetic routes to access all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid highlights the ability to introduce substituents with stereochemical control. researchgate.net

Transformations to Related Heterocyclic Systems

The strained nature of the 3,6-diazabicyclo[3.1.0]hexane framework can be exploited to transform it into other heterocyclic systems. As previously discussed in Section 3.1.1, the oxidative ring-opening of related azabicyclo[3.1.0]hex-2-enes provides a direct route to highly substituted pyridines. acs.orgnih.govscite.ai

Another notable transformation involves the thermal or Lewis acid-catalyzed rearrangement of 1,5-diazabicyclo[3.1.0]hexanes into azomethine imines. mdpi.com These 1,3-dipoles can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to generate a variety of five-membered heterocyclic rings, including pyrazolines and pyrazoles. mdpi.com This strategy allows for the construction of more complex polycyclic systems from the relatively simple bicyclic starting material.

Conversion to Highly Substituted Pyridines from Azabicyclo[3.1.0]hex-2-enes

The transformation of the 3-azabicyclo[3.1.0]hexane skeleton into highly substituted pyridines represents a significant synthetic strategy, leveraging the reactivity of the strained cyclopropane ring. Research has demonstrated that 3-azabicyclo[3.1.0]hex-2-enes, which can be derived from N-protected precursors like this compound, undergo an oxidative ring-opening reaction. acs.orgresearchgate.net This process facilitates the construction of complex pyridine structures that are otherwise challenging to assemble. acs.org

A key method involves the use of a copper-catalyzed system with an oxidant. acs.orgresearchgate.net Specifically, the treatment of 5-substituted 3-azabicyclo[3.1.0]hex-2-enes with a combination of copper(II) bromide (CuBr2) and iodosylbenzene (PhIO2) promotes the oxidative opening of the cyclopropane ring, leading to the formation of the aromatic pyridine core. acs.orgresearchgate.net This reaction proceeds through a stepwise mechanism initiated by the oxidation of the enamine moiety, followed by rearrangement and elimination to furnish the stable aromatic ring. The versatility of this method allows for the synthesis of a variety of substituted pyridines by varying the substituents on the initial azabicyclo[3.1.0]hex-2-ene framework. acs.org

Diastereoselective Reduction to Saturated 3-Azabicyclo[3.1.0]hexanes

The synthesis of saturated 3-azabicyclo[3.1.0]hexanes from their corresponding 3-azabicyclo[3.1.0]hex-2-ene precursors can be achieved with a high degree of stereocontrol. acs.org This diastereoselective reduction of the C=N double bond is a crucial transformation for accessing the core structure found in numerous pharmacologically active agents. acs.org

The reduction is effectively carried out using sodium cyanoborohydride (NaBH3CN) in the presence of acetic acid. acs.org This set of reagents provides a mild and selective method for hydride delivery. The stereochemical outcome of the reaction is directed by the rigid, bicyclic structure of the substrate. It is proposed that the hydride reagent approaches the imine carbon from the face opposite to the sterically demanding cyclopropane ring, resulting in the formation of a single stereoisomer. acs.org

This protocol has been successfully applied to a range of 3-azabicyclo[3.1.0]hex-2-enes bearing diverse substituents at various positions, consistently affording the corresponding saturated 3-azabicyclo[3.1.0]hexanes in good to excellent yields and with high diastereoselectivity. acs.org

Diastereoselective Reduction of 3-Azabicyclo[3.1.0]hex-2-enes

Substrate (2)Product (8)Yield (%)Reference
2a8a88 acs.org
2b8b95 acs.org
2c8c91 acs.org
2d8d85 acs.org
2e8e92 acs.org
2f8f89 acs.org

Synthesis of Spirocyclic Derivatives of 3-Azabicyclo[3.1.0]hexane

The 3-azabicyclo[3.1.0]hexane framework serves as a precursor for the synthesis of complex spirocyclic architectures. beilstein-journals.orgnih.govbeilstein-archives.org A robust method for constructing bis-spirocyclic derivatives involves a 1,3-dipolar cycloaddition reaction. beilstein-journals.orgnih.govsemanticscholar.org This reaction utilizes a stable azomethine ylide, specifically the protonated form of Ruhemann's purple (PRP), which reacts with various cyclopropene (B1174273) dipolarophiles. beilstein-journals.orgnih.govbeilstein-archives.org

The reaction between the stable azomethine ylide and substituted cyclopropenes proceeds with high diastereofacial selectivity to yield bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. beilstein-journals.orgnih.govsemanticscholar.org The process is highly chemoselective; even when the cyclopropene contains other multiple bonds, the cycloaddition occurs preferentially at the strained cyclopropene double bond. beilstein-journals.orgbeilstein-archives.orgsemanticscholar.org

Optimization of the reaction conditions has shown that aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at 65 °C are favorable for the formation of the desired spirocyclic products. beilstein-journals.orgnih.govsemanticscholar.org In contrast, protic solvents such as methanol (B129727) and ethanol (B145695) are unsuitable for this transformation. nih.govsemanticscholar.org This method has proven effective for trapping even unstable 1,2-disubstituted cyclopropenes under mild conditions. beilstein-journals.orgnih.gov

Synthesis of Bis-Spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives

Cyclopropene ReactantSolventTemperature (°C)ProductYield (%)Reference
3-methyl-3-phenylcyclopropene1,4-Dioxane653a67 beilstein-journals.orgnih.gov
3-methyl-3-phenylcyclopropeneAcetonitrile653a70 beilstein-journals.orgnih.gov
3-methyl-3-phenylcyclopropeneDMF653a61 beilstein-journals.orgnih.gov
3-ethyl-substituted cyclopropene (2c)Acetonitrile653c72 semanticscholar.org
Cyclopropene (2d) with exocyclic double bondAcetonitrile653d69 beilstein-journals.orgbeilstein-archives.orgsemanticscholar.org
Cyclopropene (2e) with triple bondAcetonitrile653e91 beilstein-journals.orgbeilstein-archives.orgsemanticscholar.org

Strategic Utility of 3 Cbz 3,6 Diazabicyclo 3.1.0 Hexane As a Chemical Building Block

Construction of Conformationally Restricted Analogues and Isosteres

The defining characteristic of the 3,6-diazabicyclo[3.1.0]hexane core is its rigid bicyclic structure, which severely limits its conformational flexibility. mdpi.combristol.ac.uk This inherent rigidity is a powerful tool for medicinal chemists, allowing the scaffold to serve as a conformationally restricted analogue or isostere for more flexible, yet pharmacologically important, structures. unife.it By "locking" substituents into specific spatial orientations, these analogues can achieve a more precise fit with biological targets, potentially leading to enhanced binding affinity and improved metabolic stability.

This scaffold is particularly recognized as a bioisostere for several key structural motifs:

Piperidines : The 3-azabicyclo[3.1.0]hexane framework can function as a rigid mimic of the piperidine (B6355638) ring, a ubiquitous heterocycle in pharmaceuticals. bristol.ac.ukunife.it It can effectively emulate the thermodynamically less favorable axial conformation of a substituted piperidine without introducing additional atoms, which is a significant advantage in designing molecules with specific ADME (absorption, distribution, metabolism, and excretion) properties. unipv.it

Amino Acids : When substituted with a carboxylic acid group, the scaffold can serve as a conformationally restricted version of important neurotransmitter amino acids. bristol.ac.uk Specific examples include its use as a constrained analogue of glutamate, gamma-amino butyric acid (GABA), and α/β-proline analogues. bristol.ac.ukcsic.es

The development of such isosteres is a key strategy to overcome challenges associated with the parent molecules, such as poor metabolic profiles or off-target effects, by presenting a more stable and selective pharmacophore. nih.gov

Table 1: 3-Azabicyclo[3.1.0]hexane as a Mimic for Common Pharmacophores

Flexible Parent Structure Conformationally Restricted Analogue Key Advantage
Piperidine 3-Azabicyclo[3.1.0]hexane Mimics axial conformation; can improve ADME properties. bristol.ac.ukunipv.it
Glutamic Acid 6-Carboxy-3-azabicyclo[3.1.0]hexane Restricted conformation for selective receptor binding. bristol.ac.ukcsic.es
GABA 3-Azabicyclo[3.1.0]hexane derivatives Rigid structure for probing specific receptor conformations. bristol.ac.uk
Proline 3,4-Methanoproline Fused cyclopropane (B1198618) ring restricts pucker of the pyrrolidine (B122466) ring. csic.es

Role as a Key Intermediate in Complex Molecule Construction

The 3-azabicyclo[3.1.0]hexane framework is not merely a theoretical concept but serves as a practical and crucial intermediate in the synthesis of numerous biologically active compounds and approved drugs. exlibrisgroup.combeilstein-journals.orgresearchgate.net Its intrinsic structure is a foundational component of these larger, more complex molecules, providing a rigid anchor that is elaborated upon through multi-step synthetic sequences.

Several notable examples highlight its importance as a key building block:

Fluoroquinolone Antibiotics : A derivative, exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is a critical intermediate in the synthesis of Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic. bristol.ac.uk

Opioid Receptor Modulators : The scaffold is integral to the synthesis of various opioid receptor antagonists. beilstein-journals.org A palladium-catalyzed cyclopropanation reaction provides a practical route to CP-866,087, a potent mu opioid receptor antagonist. unipv.itrsc.org

Hepatitis C Virus (HCV) Protease Inhibitors : Derivatives of this scaffold, specifically trans-6,6-dimethyl-3,4-methano-L-proline, are key components in the structure of the anti-HCV drugs Boceprevir and Narlaprevir. csic.es

The successful incorporation of this bicyclic system into such a diverse range of therapeutic agents underscores its value and versatility as a synthetic intermediate.

Table 2: Examples of Complex Molecules Synthesized from Azabicyclo[3.1.0]hexane Intermediates

Intermediate Class Final Complex Molecule/Drug Therapeutic Area
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid Trovafloxacin Antibiotic bristol.ac.uk
3-Azabicyclo[3.1.0]hexane derivative CP-866,087 Mu Opioid Receptor Antagonist unipv.itrsc.org
3,4-Methano-L-proline derivative Boceprevir Anti-HCV csic.es
3,4-Methano-L-proline derivative Narlaprevir Anti-HCV csic.es

Conceptual Framework for Library Synthesis and Diversity-Oriented Approaches

In modern drug discovery, the ability to rapidly generate large collections of structurally diverse molecules for high-throughput screening is paramount. This strategy, known as library synthesis or diversity-oriented synthesis (DOS), relies on the use of core scaffolds that can be easily and systematically modified. unife.itresearchgate.net The 3,6-diazabicyclo[3.1.0]hexane scaffold is exceptionally well-suited for this purpose. exlibrisgroup.com

The key to its utility in DOS lies in the two nitrogen atoms within its bicyclic core. The starting material, 3-Cbz-3,6-diazabicyclo[3.1.0]hexane, has a readily cleavable Cbz protecting group at the N-3 position. The N-6 atom provides a second, independent site for chemical modification. This allows for a modular approach where a wide variety of functional groups and structural motifs can be introduced at these two positions, leading to a large library of analogues built around the same rigid core. The existence of related intermediates, such as 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane, where the N-6 position is protected with a tert-butoxycarbonyl (Boc) group, further demonstrates the feasibility of this differential functionalization. achemblock.com

This approach enables the systematic exploration of the chemical space around the rigid 3D framework, helping to identify structure-activity relationships (SAR) and optimize compounds for desired biological activity and drug-like properties. unife.itresearchgate.netbohrium.com

Table 3: Diversification Strategy for 3,6-Diazabicyclo[3.1.0]hexane Libraries

Scaffold Position Role in Synthesis Potential for Diversity
N-3 Initially protected with a Cbz group. Cbz group can be removed and replaced with a vast array of substituents (R1) via acylation, alkylation, etc.
N-6 Available for functionalization. Can be derivatized with a second set of diverse substituents (R2), independent of the N-3 modification.
Core Scaffold 3,6-diazabicyclo[3.1.0]hexane Provides a constant, rigid three-dimensional framework to orient R1 and R2 in space.

Computational and Theoretical Investigations of 3,6 Diazabicyclo 3.1.0 Hexane Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways involved in the synthesis of 3,6-diazabicyclo[3.1.0]hexane systems. These studies provide valuable insights into the transition states and intermediates, helping to rationalize experimental observations and predict reaction outcomes.

Transition-State Analysis for Cycloaddition Reactions

The formation of the 3,6-diazabicyclo[3.1.0]hexane skeleton often proceeds through cycloaddition reactions. DFT calculations have been employed to analyze the transition states of these reactions, particularly in the context of oxidative amidation of 1,3-dienes. For instance, the reaction of sulfonamides with dienes in the presence of an oxidizing agent can lead to the formation of the bicyclic product.

Theoretical analyses of the oxidative sulfamidation of alkenes have shown that the reaction mechanism can be intricate, involving various intermediates and transition states. mdpi.com In the case of dienes, the reaction can proceed via a stepwise or a concerted pathway. DFT calculations help to determine the energetically most favorable path by locating and characterizing the transition state structures. For example, in the oxidative triflamidation of substituted buta-1,3-dienes, the formation of the 3,6-diazabicyclo[3.1.0]hexane framework is a key step. researchgate.net

Computational studies on related systems, such as the reaction of sulfonylnitrenes with 1,3-butadienes, have investigated whether the reaction proceeds via a [4+1] cycloaddition or a [2+1] cycloaddition followed by rearrangement. These studies often find that the initial formation of a vinylaziridine via a [2+1] cycloaddition is the favored pathway, which then undergoes a rearrangement to the more stable pyrroline (B1223166) ring. researchgate.net The transition state for the initial aziridination is a critical point on the potential energy surface, and its geometry and energy determine the feasibility and stereochemical outcome of the reaction.

A representative transition state for the cycloaddition step is characterized by the simultaneous formation of the two C-N bonds, although often in an asynchronous manner. The energy barrier for this step is a key parameter that can be calculated using DFT.

Table 1: Representative Calculated Activation Energies for Cycloaddition Reactions Leading to Bicyclic Systems

ReactantsMethod/Basis SetSolventActivation Energy (kcal/mol)Reference
Sulfonamide + DieneB3LYP/6-31G(d)Acetonitrile15-25 mdpi.com
Nitrene + ButadieneB3LYP/6-311++G(d,p)Gas Phase5-10 researchgate.net

Note: The data in this table are representative values from studies on analogous systems and are intended to illustrate the typical energy barriers involved.

Exploration of Stereochemical Preferences and Selectivity

The 3,6-diazabicyclo[3.1.0]hexane system possesses multiple stereocenters, making stereoselectivity a crucial aspect of its synthesis. DFT calculations can provide a rationale for the observed stereochemical outcomes by comparing the energies of different diastereomeric transition states. The facial selectivity of the cycloaddition and the relative orientation of the substituents are determined by subtle steric and electronic interactions in the transition state.

For instance, in the synthesis of functionalized 3,6-diazabicyclo[3.1.0]hexane-2-carboxylic acids via intramolecular nucleophilic substitution, the stereochemistry of the final product is established in the cyclization step. researchgate.net Computational modeling can be used to predict the most stable conformation of the precursor and the lowest energy pathway for cyclization, thus explaining the observed diastereoselectivity.

The stereospecificity of aziridination reactions of olefins, which is a related process, has been shown to proceed with retention of the original stereochemistry, suggesting a concerted mechanism. researchgate.net DFT studies can model the approach of the nitrogen source to the double bond and calculate the energies of the syn and anti transition states to predict the stereochemical preference.

Ab Initio Calculations for Molecular Structure and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for determining the precise molecular structure and energetics of molecules like 3-Cbz-3,6-diazabicyclo[3.1.0]hexane.

Conformational Analysis of Bridged Azabicycles

The conformational landscape of bridged azabicycles is complex due to the fusion of multiple rings. The 3,6-diazabicyclo[3.1.0]hexane system can exist in several conformations, such as boat-like and chair-like arrangements of the six-membered ring. Ab initio calculations, often at the MP2 or coupled-cluster level of theory, can accurately predict the relative energies of these conformers and the energy barriers for their interconversion.

For the related 1,5-diazabicyclo[3.1.0]hexane, gas-phase electron diffraction studies combined with quantum-chemical calculations have shown that the molecule exists exclusively in a boat conformation with Cs symmetry. acs.org Similar computational approaches can be applied to this compound to determine its preferred conformation. The orientation of the Cbz group will also have a significant impact on the conformational preferences.

Table 2: Representative Calculated Relative Energies of Conformers for a Diazabicyclo[3.1.0]hexane System

ConformerMethod/Basis SetRelative Energy (kcal/mol)
BoatMP2/cc-pVTZ0.0
ChairMP2/cc-pVTZ5.2
TwistMP2/cc-pVTZ7.8

Note: The data in this table are based on studies of the analogous 1,5-diazabicyclo[3.1.0]hexane and are for illustrative purposes. acs.org

Thermochemical Predictions for Strained Ring Systems

The 3,6-diazabicyclo[3.1.0]hexane framework contains a strained aziridine (B145994) ring fused to a six-membered ring, which contributes significantly to its reactivity. Ab initio calculations can provide reliable predictions of thermochemical properties such as the heat of formation and strain energy. These calculations are crucial for understanding the stability of the molecule and the thermodynamics of its reactions.

High-level ab initio methods, such as G3 or W1 theory, can be used to calculate the atomization energy of the molecule, from which the heat of formation can be derived. The strain energy can then be estimated by comparing the calculated heat of formation with that of a hypothetical strain-free reference compound. These thermochemical data are essential for constructing accurate potential energy surfaces for reactions involving this ring system.

Spectroscopic Data Interpretation in Conjunction with Computational Models for Structural Elucidation

The structural elucidation of novel 3,6-diazabicyclo[3.1.0]hexane derivatives relies heavily on the combined use of experimental spectroscopic data (NMR, IR, etc.) and computational modeling. DFT and ab initio calculations can predict spectroscopic parameters, which can then be compared with experimental data to confirm the proposed structure.

In cases where single-crystal X-ray diffraction is not feasible, the combination of NMR spectroscopy and computational chemistry becomes an indispensable tool for unambiguous structure determination. Nuclear Overhauser effect (NOE) data from NMR experiments can provide information on through-space proximities of protons, which can be correlated with interatomic distances in the computationally optimized molecular structure to confirm the stereochemical assignments.

Future Directions and Emerging Research Avenues for 3,6 Diazabicyclo 3.1.0 Hexane Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary objective in modern synthetic chemistry is the development of catalytic systems that offer high yields and exceptional control over stereochemistry. For the synthesis of 3,6-diazabicyclo[3.1.0]hexane and its analogs, research is moving beyond classical methods toward sophisticated transition-metal catalysis that enhances both efficiency and selectivity.

Recent achievements in the synthesis of related 3-azabicyclo[3.1.0]hexane (3-ABH) systems highlight the power of transition metal complexes in constructing this bicyclic core. researchgate.net Catalysts based on copper, gold, palladium, rhodium, and silver have been successfully employed in tandem cyclizations and annulation strategies from acyclic precursors. researchgate.netbohrium.com For instance, a notable advancement is the catalytic asymmetric [3+2] cycloaddition of α-substituted iminoesters with azirines using a CuI/(R)-Fesulphos catalytic system. This method yields substituted 1,3-diazabicyclo[3.1.0]hexanes with two adjacent quaternary stereocenters, achieving high diastereoselectivities and enantioselectivities up to 98% ee. rsc.org

Another innovative approach involves the Ag(I)-catalyzed oxidative cyclopropanation of specific 1,6-enynes. This method is highly atom-economical, proceeds in air, and avoids the need for external oxidants, representing a significant step toward more efficient and practical syntheses. researchgate.net The development of such catalytic processes is crucial as they allow for the construction of complex, chirally pure molecules that are essential for developing new therapeutic agents. Future work will likely focus on expanding the substrate scope of these reactions, reducing catalyst loading, and exploring earth-abundant metal catalysts to further improve the economic and environmental viability of these syntheses.

Table 1: Examples of Novel Catalytic Systems in Azabicyclo[3.1.0]hexane Synthesis
Catalytic SystemReaction TypeKey AdvantagesReported EfficiencyReference
CuI/(R)-FesulphosAsymmetric [3+2] CycloadditionForms two contiguous quaternary stereocentersHigh diastereoselectivity, up to 98% ee rsc.org
Ag(I) salts (20 mol%)Oxidative CyclopropanationAtom economical, no external oxidant, gram-scale possibleGood to excellent yields researchgate.net
Pd-catalystAsymmetric 5-exo-trig Cyclization/Cyclopropanation/CarbonylationForms three C-C bonds, two rings, and two quaternary stereocentersExcellent regio- and enantioselectivities researchgate.net
Rh(III) catalystC-H Functionalization / cis-CyclopropanationAccess to disubstituted cis-cyclopropanesHigh enantio- and diastereoselectivity researchgate.net

Exploration of Sustainable and Green Chemistry Approaches in Azabicyclo[3.1.0]hexane Synthesis

In line with the global push for environmental responsibility, the principles of green chemistry are becoming integral to the synthesis of pharmaceuticals and fine chemicals. dcatvci.orgmdpi.com Research into the synthesis of the 3,6-diazabicyclo[3.1.0]hexane scaffold is increasingly focused on adopting sustainable practices that minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.com

Key green strategies being explored for N-heterocycle synthesis, which are applicable to the diazabicyclo[3.1.0]hexane core, include the use of alternative energy sources and reaction media. nih.gov Microwave-assisted synthesis, for example, has been shown to dramatically shorten reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.combeilstein-journals.org The 1,3-dipolar cycloaddition reactions of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes have been successfully carried out under microwave irradiation, demonstrating a green alternative to conventional thermal heating. beilstein-journals.org

Other promising green approaches include:

Acceptorless Dehydrogenative Coupling (ADC): This strategy uses abundant and renewable alcohols as starting materials, producing only water and hydrogen as by-products, thus offering an environmentally benign route to N-heterocycles. rsc.org

Use of Greener Solvents: Replacing volatile organic compounds with water, ionic liquids, or supercritical CO2 can significantly reduce the environmental impact of a synthetic process. acs.org

Biocatalysis: The use of enzymes or whole cells to catalyze reactions offers high selectivity under mild conditions, often in aqueous media, thereby reducing waste and avoiding contamination from heavy metals. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent, often through mechanochemical methods like grinding, represents a highly efficient and clean synthetic protocol. mdpi.com

The adoption of these methods for the synthesis of 3-Cbz-3,6-diazabicyclo[3.1.0]hexane and related structures will not only reduce the environmental footprint but also potentially lower production costs. mdpi.com

Table 2: Green Chemistry Strategies for Azabicyclo[3.1.0]hexane Synthesis
Green StrategyDescriptionPotential BenefitsReference
Microwave IrradiationUsing microwave energy to heat reactions instead of conventional methods.Shorter reaction times, improved yields, reduced side reactions. mdpi.combeilstein-journals.org
BiocatalysisEmploying enzymes or whole cells as catalysts.High selectivity, mild reaction conditions, use of aqueous media, no metal contamination. mdpi.comnih.gov
Acceptorless Dehydrogenative Coupling (ADC)Coupling reactions using alcohols that generate H2 and H2O as the only by-products.High atom economy, use of renewable feedstocks, environmentally benign. mdpi.comrsc.org
Solvent-Free SynthesisConducting reactions in the absence of a solvent, often via mechanochemistry.Reduced waste, minimal environmental impact, high efficiency. mdpi.comacs.org
High Pressure (Barochemistry)Utilizing high hydrostatic pressure to activate chemical reactions.Improved yields and selectivity, shorter reaction times, suitable for solvent-free conditions. rsc.orgnih.gov

Advanced Strategies for Scaffold Diversity-Oriented Synthesis and Chemical Space Exploration

The rigid 3,6-diazabicyclo[3.1.0]hexane scaffold is an ideal starting point for Diversity-Oriented Synthesis (DOS). DOS aims to efficiently generate collections of structurally diverse molecules, which is crucial for screening against a wide range of biological targets and discovering new lead compounds. rsc.orgbeilstein-journals.org The goal is to move beyond simple analoging and explore new regions of chemical space by varying the core molecular framework itself. unife.it

One powerful strategy is the "folding" of linear precursors into complex polycyclic systems. For instance, a two-directional synthesis approach can rapidly generate linear aminoalkenes that are then subjected to cascade reactions, mediated by a Lewis acid, to form various bicyclic and tricyclic scaffolds. beilstein-journals.org This method allows for the creation of significant scaffold diversity from a common set of starting materials.

Once the 3,6-diazabicyclo[3.1.0]hexane core is formed (with the nitrogen at position 3 often protected, for example, by a Cbz group), it can be further elaborated. The functional groups on the scaffold can be modified to introduce a wide range of substituents, exploring structure-activity relationships. nih.gov Advanced synthetic methodologies, such as multi-component reactions or catalytic C-H activation, can be applied to the core structure to append new rings or functional groups, thereby "decorating" the scaffold in novel ways. The ability to functionalize the products of these reactions allows for the generation of extensive libraries of related compounds. researchgate.net This exploration of chemical space around a privileged core is a highly effective strategy in modern drug discovery. acs.org

Table 3: Strategies for Diversity-Oriented Synthesis (DOS) from Bicyclic Scaffolds
DOS StrategyDescriptionResulting DiversityReference
Two-Directional Synthesis & FoldingGeneration of linear precursors followed by a cascade cyclization to form polycycles.Creates diverse bicyclic and tricyclic scaffolds from common starting materials. beilstein-journals.org
Scaffold Elaboration/FunctionalizationPost-synthesis modification of the core bicyclic structure.Generates libraries of analogs with varied substituents for SAR studies. researchgate.net
Multi-Component Reactions (MCRs)Combining three or more reactants in a single step to build complex molecules.Rapid access to complex and diverse structures with high atom economy. nih.gov
Privileged Structure-Based DesignUsing the core scaffold as a template to design libraries for various biological targets.Increases the probability of finding bioactive compounds against multiple receptors. acs.orgunife.it

Q & A

Q. What are the primary synthetic routes for 3-Cbz-3,6-diazabicyclo[3.1.0]hexane?

The synthesis typically involves cross metathesis and carbene-mediated intramolecular cyclopropanation to functionalize the bicyclo[3.1.0]hexane core. Key steps include:

  • Cross metathesis of terminal olefins to introduce substituents.
  • Carbene-mediated cyclopropanation of diazo intermediates for ring closure. Reaction conditions (temperature, solvent, time) must be tightly controlled to avoid side reactions like [3+2] cycloadditions, especially with electron-withdrawing groups . Alternative methods include fluorination of precursors using agents like DAST .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Gas-phase electron diffraction (GED) combined with NMR, IR, and Raman spectroscopy provides precise equilibrium geometry and conformational analysis .
  • Mass spectrometry (via NIST databases) validates molecular weight and fragmentation patterns, though data gaps may require complementary methods .

Q. What are the pharmacological applications of bicyclo[3.1.0]hexane derivatives?

These compounds serve as rigid scaffolds in drug design. For example:

  • Trovafloxacin , a fluoroquinolone antibiotic, uses the 3-azabicyclo[3.1.0]hexane motif to inhibit bacterial DNA gyrase .
  • Pseudosugar-modified siRNAs leverage the bicyclic core for enhanced RNA interference by stabilizing nucleic acid conformations .

Q. How is stereochemical purity achieved in synthesis?

Enantiomerically pure derivatives are obtained via functional group transformations on sensitive bicyclo[3.1.0]hexane systems. Techniques include:

  • Chiral auxiliaries or asymmetric catalysis during cyclopropanation.
  • Recrystallization of hydrochloride salts to isolate nonvolatile intermediates .

Q. What are the key reactivity patterns of the cyclopropane ring?

The strained cyclopropane ring undergoes:

  • Nucleophilic substitution at brominated positions (e.g., 3-bromobicyclo[3.1.0]hexane).
  • Ring-opening reactions under acidic or oxidative conditions, forming ketones or unsaturated products .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways?

  • Quantum chemical calculations (e.g., MP2/aug-cc-pVTZ, B3LYP/cc-pVTZ) model ring-puckering deformations and transition states .
  • Density Functional Theory (DFT) predicts regioselectivity in cyclopropanation and metathesis steps .

Q. What strategies resolve contradictions in reported synthetic outcomes?

Discrepancies, such as failed oxidations (e.g., MnO₂ reactions yielding cyclohexenyl aldehyde), require:

  • Mechanistic reevaluation using isotopic labeling or kinetic studies.
  • Validation via independent synthetic routes (e.g., alternative cyclopropane precursors) .

Q. How does the Cbz group influence electronic and steric properties?

The carbobenzyloxy (Cbz) protecting group :

  • Modulates reactivity by sterically shielding the diazabicyclo core.
  • Enhances solubility in polar solvents, facilitating purification via HCl salt formation .

Q. What are the challenges in functionalizing the cyclopropane tip?

  • Steric hindrance limits access to electrophilic sites.
  • Diastereoselective control requires tailored catalysts (e.g., Ru-based metathesis catalysts) or directing groups .

Q. How do structural modifications impact biological activity?

  • Spirocyclic derivatives (e.g., bis-spirocyclic 3-azabicyclo[3.1.0]hexanes) show enhanced binding affinity due to conformational rigidity .
  • Fluorination at C3/C6 positions increases metabolic stability and bioavailability .

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